2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate
Description
2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CAS: 1005627-84-8, molecular weight: 315.39 g/mol) is a sulfur-containing heterocyclic compound featuring a pyrazole core substituted with methyl groups at the 3- and 5-positions. The carbodithioate group (-CS$_2^-$) and cyanobutanyl side chain confer unique reactivity, making it a valuable intermediate in organic synthesis, particularly in polymerization and ligand design . Its structural complexity necessitates precise characterization methods, such as X-ray crystallography (via SHELX programs ) and spectroscopic analysis.
Properties
IUPAC Name |
2-cyanobutan-2-yl 3,5-dimethylpyrazole-1-carbodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S2/c1-5-11(4,7-12)16-10(15)14-9(3)6-8(2)13-14/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQFEMAFHJDHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)SC(=S)N1C(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Radical Addition-Fragmentation Mechanism
The most widely reported method involves a radical-mediated coupling reaction between 3,5-dimethyl-1H-pyrazole-1-carbodithioic acid and 2-cyanobutan-2-ol. The process employs zinc tetraphenylporphyrin (ZnTPP) as a photoredox catalyst under blue LED irradiation (λmax = 450 nm, 1.05 mW cm⁻²) in dimethyl sulfoxide (DMSO).
Reaction Conditions
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Catalyst: ZnTPP (1 mol% relative to monomer)
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Solvent: DMSO, degassed via argon sparging to eliminate oxygen inhibition.
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Temperature: Ambient (25°C)
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Irradiation Time: 15–24 hours
The mechanism proceeds through a RAFT-mediated chain transfer, where the dithiocarbamate group acts as a stabilizing moiety for the intermediate radical. The cyanobutanyl group enhances solubility in organic media, facilitating homogeneous polymerization.
Stepwise Condensation Approach
An alternative method involves sequential condensation of 3,5-dimethylpyrazole with carbon disulfide, followed by esterification with 2-cyanobutan-2-ol. This two-step process avoids radical intermediates and is conducted under inert conditions.
Step 1: Formation of 3,5-Dimethylpyrazole-1-carbodithioic Acid
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Reagents: 3,5-Dimethylpyrazole, carbon disulfide (CS₂), and a base (e.g., NaOH).
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Conditions: Stirred at 0–5°C for 4 hours, followed by acidification to precipitate the product.
Step 2: Esterification with 2-Cyanobutan-2-ol
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Reagents: 3,5-Dimethylpyrazole-1-carbodithioic acid, 2-cyanobutan-2-ol, N,N'-diisopropylcarbodiimide (DIC), and 4-dimethylaminopyridine (DMAP).
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Conditions: Room temperature, 12 hours, in dichloromethane (DCM).
Optimization of Reaction Parameters
Solvent Selection
DMSO is preferred for radical-mediated synthesis due to its high polarity and ability to stabilize ionic intermediates. Alternatives like DMF or acetonitrile reduce yields by 15–20%.
Oxygen Sensitivity
Degassing via argon sparging is critical to prevent radical quenching. Reactions conducted without degassing show <10% conversion.
Catalyst Loading
Increasing ZnTPP to 2 mol% accelerates polymerization but broadens polydispersity (Đ = 1.2 → 1.5).
Analytical Characterization
Spectroscopic Data
Purity and Stability
Applications in Polymer Chemistry
The compound enables controlled polymerization of:
Chemical Reactions Analysis
Types of Reactions
2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate primarily undergoes free radical polymerization reactions. It can also participate in substitution reactions due to the presence of reactive functional groups .
Common Reagents and Conditions
Free Radical Polymerization: Commonly used reagents include initiators like azobisisobutyronitrile (AIBN) and organic solvents such as toluene or benzene.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution at the pyrazole ring.
Major Products
The major products formed from these reactions include well-defined polymers with controlled molecular weights and low polydispersities. In substitution reactions, derivatives of the original compound with various functional groups attached to the pyrazole ring are obtained .
Scientific Research Applications
2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate is through its role as a chain transfer agent in free radical polymerization. It interacts with growing polymer chains, transferring the radical site to itself and then reinitiating polymerization. This process results in the production of polymers with well-defined molecular weights and low polydispersities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates 2-cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate against three analogous aromatic carbodithioates (Table 1), focusing on structural, synthetic, and functional distinctions.
Table 1: Key Properties of 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate and Analogues
| Compound Name (Product Code) | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Functional Groups |
|---|---|---|---|---|---|
| 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate | 1005627-84-8 | C${11}$H${14}$N$3$S$2$ | 315.39 | 95% | Pyrazole, carbodithioate, cyanobutanyl |
| Benzyl trithiocarbonate (BM1039) | 26504-29-0 | C${15}$H${14}$S$_3$ | 290.47 | 95% | Benzyl, trithiocarbonate |
| Bis(3,5-dimethyl-1H-pyrazol-1-yl) dithiocarbonate (BM1541) | 473804-86-3 | C${12}$H${14}$N$4$S$4$ | 342.53 | 95% | Dual pyrazole, dithiocarbonate |
| 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanovaleric acid (BM1433) | 2055041-03-5 | C${10}$H${13}$NO$4$S$3$ | 307.41 | 95% | Carboxylic acid, cyanovalerate, dithioate |
Structural and Functional Differences
Core Heterocycle: 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate contains a methyl-substituted pyrazole ring, enhancing steric bulk and electronic effects compared to BM1039’s simple benzyl group. This pyrazole motif enables coordination with transition metals, relevant in catalysis .
Side Chain Reactivity: The cyanobutanyl group in the target compound introduces nitrile functionality, enabling nucleophilic additions or cyclization reactions. In contrast, BM1433 features carboxylic acid termini, favoring pH-sensitive applications like drug delivery .
Sulfur Motieties :
- Benzyl trithiocarbonate (BM1039) has a trithiocarbonate (-S-CS-S-) group, which is less electrophilic than the carbodithioate (-CS$_2^-$) in the target compound. This difference impacts reactivity in reversible addition-fragmentation chain-transfer (RAFT) polymerization .
Challenges and Limitations
- Stability : The carbodithioate group in the target compound is prone to hydrolysis under acidic conditions, whereas BM1039’s trithiocarbonate exhibits higher stability .
- Scalability: Multi-step synthesis of the cyanobutanyl derivative (requiring anhydrous conditions ) complicates large-scale production compared to BM1433’s straightforward synthesis.
Biological Activity
2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CAS No. 1883264-36-5) is a compound with notable applications in polymer science and potential implications in biological systems. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : C11H15N3S2
- Molecular Weight : 253.39 g/mol
- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities due to the presence of nitrogen atoms that can participate in various chemical reactions.
Biological Activity Overview
Recent studies have highlighted the biological activities of pyrazole derivatives, including 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate. Pyrazoles are recognized for their anti-inflammatory, analgesic, and antitumor properties. They have been incorporated into drug formulations and studied for their interactions with biological systems.
The biological activity of this compound is primarily attributed to:
- Dithiocarbamate Functionality : This moiety can interact with biological macromolecules, potentially influencing cellular signaling pathways.
- Polymerization Control : As a chain transfer agent (RAFT agent), it modulates polymer growth, which can affect drug delivery systems and therapeutic efficacy.
Case Studies
- Antitumor Activity : A study investigated the efficacy of pyrazole derivatives in inhibiting tumor cell proliferation. The results indicated that compounds similar to 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate exhibited significant cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents .
- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of pyrazole derivatives. The compound demonstrated the ability to reduce inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .
- Drug Delivery Systems : Research has shown that incorporating 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate into polymer-drug conjugates enhances the delivery and efficacy of therapeutic agents like combretastatin and 5-fluorouracil .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification methods for 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate?
- Answer : Synthesis typically involves coupling reactions between pyrazole derivatives and carbodithioate precursors. For example, triethylamine-mediated reactions in anhydrous solvents (e.g., 1,4-dioxane or ethyl acetate) under reflux are common . Purification often employs column chromatography with silica gel and characterization via -NMR, -NMR, and mass spectrometry to confirm purity and structure .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer : Key techniques include:
- Vibrational spectroscopy (FT-IR, Raman) to analyze C=S, C≡N, and pyrazole ring vibrations .
- NMR spectroscopy (, , ) to resolve substituent effects on the pyrazole ring and cyanobutanyl group .
- Mass spectrometry (ESI-TOF) for molecular weight confirmation and fragmentation pattern analysis .
Q. What are its primary applications in polymer chemistry?
- Answer : It acts as a chain transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization. For instance, it enables controlled synthesis of poly(methyl methacrylate) (PMMA) with tunable molecular weights () and dispersity () . Its lower reactivity compared to CTAs like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid makes it suitable for systems requiring slower kinetics .
Advanced Research Questions
Q. How do experimental parameters influence its performance as a RAFT agent?
- Answer : Critical parameters include:
- Temperature : Higher temperatures (e.g., 100°C) accelerate fragmentation but may increase side reactions .
- Solvent polarity : Polar solvents (e.g., ethyl acetate) enhance solubility and chain transfer efficiency .
- Monomer-to-CTA ratio : Lower ratios yield polymers with higher but require precise stoichiometric control to avoid broad dispersity () .
Q. How can contradictions in polymerization data (e.g., unexpected dispersity) be resolved?
- Answer : Discrepancies often arise from:
- Impurities in the CTA : Purify via recrystallization or chromatography .
- Oxygen inhibition : Ensure rigorous degassing of reaction mixtures .
- Initiator efficiency : Use high-purity azobis(cyclohexanenitrile) (ACN) at 0.5–1.0 mol% relative to CTA .
Q. What computational approaches are used to study its reaction mechanisms?
- Answer : Density functional theory (DFT) with B3LYP/6-31G(d,p) basis sets can model:
- Transition states during RAFT fragmentation .
- Electron density distribution in the carbodithioate group, which correlates with CTA activity .
- Vibrational frequencies to validate experimental IR/Raman spectra .
Q. What challenges arise in crystallographic studies of this compound?
- Answer : Common issues include:
- Disorder in the cyanobutanyl group : Mitigate by collecting high-resolution data (e.g., synchrotron sources) .
- Twinning : Use SHELXD for structure solution and refine with SHELXL .
- Thermal motion : Apply anisotropic displacement parameters during refinement .
Q. How can its reactivity be optimized for niche polymer systems (e.g., ionic liquids)?
- Answer : In polymeric ionic liquid synthesis:
- Co-solvent systems : Mix polar aprotic solvents (e.g., DMF) with ionic monomers to enhance CTA compatibility .
- Post-polymerization modifications : Thiol-ene "click" reactions can functionalize the carbodithioate end-group .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
